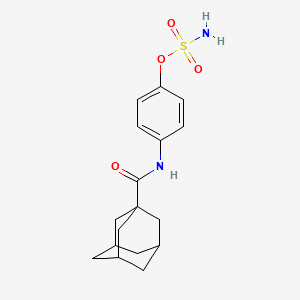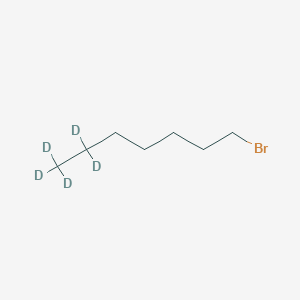
1-Bromoheptane-6,6,7,7,7-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoheptane-6,6,7,7,7-d5 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. This compound is often used in scientific research due to its unique properties. The molecular formula is C7H10D5Br, and it has a molecular weight of 184.13 g/mol.
Preparation Methods
The synthesis of 1-Bromoheptane-6,6,7,7,7-d5 typically involves the bromination of heptane-6,6,7,7,7-d5. This process can be carried out using various brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a temperature range of 0-25°C.
Chemical Reactions Analysis
1-Bromoheptane-6,6,7,7,7-d5 undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: Under strong base conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
1-Bromoheptane-6,6,7,7,7-d5 is widely used in various fields of scientific research:
Chemistry: It serves as a labeled building block in organic synthesis and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic research to trace biochemical pathways due to its stable isotope labeling.
Medicine: It is employed in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 1-Bromoheptane-6,6,7,7,7-d5 involves its role as a labeled compound in tracing and studying various biochemical and chemical processes. The deuterium atoms provide a distinct signature that can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to follow the compound’s behavior and interactions in different environments.
Comparison with Similar Compounds
1-Bromoheptane-6,6,7,7,7-d5 can be compared with other deuterated compounds such as:
1-Bromoheptane: The non-deuterated version, which has similar chemical properties but lacks the unique labeling advantages of the deuterated compound.
1-Bromohexane-6,6,7,7,7-d5: A similar deuterated compound with one less carbon atom, used for similar research purposes.
The uniqueness of this compound lies in its specific labeling pattern, which makes it particularly useful for detailed studies of long-chain hydrocarbons and their derivatives.
Properties
Molecular Formula |
C7H15Br |
|---|---|
Molecular Weight |
184.13 g/mol |
IUPAC Name |
7-bromo-1,1,1,2,2-pentadeuterioheptane |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2 |
InChI Key |
LSXKDWGTSHCFPP-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCBr |
Canonical SMILES |
CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


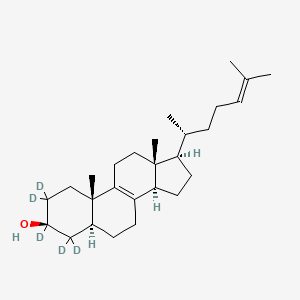
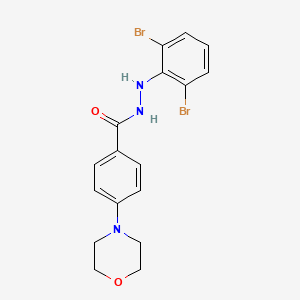

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
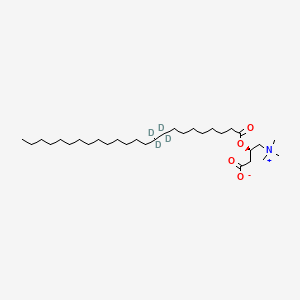
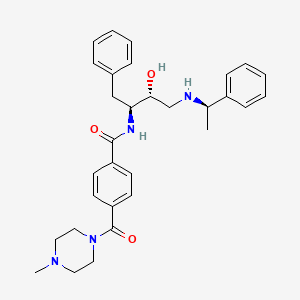
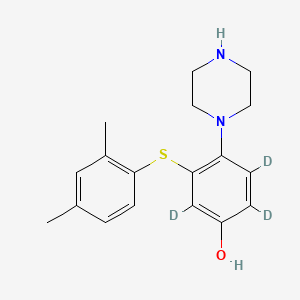
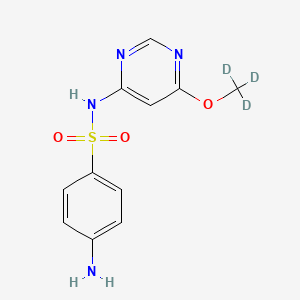
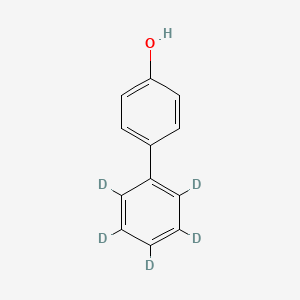
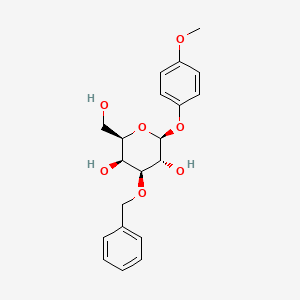
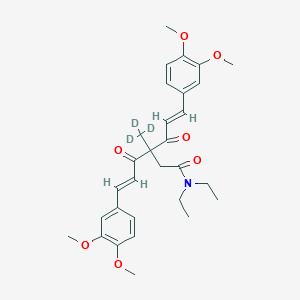
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
